1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride
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Overview
Description
1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a 2-chlorophenyl group and a phenyl group attached to the triazine ring, along with two amine groups at the 4 and 6 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization with cyanogen bromide. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The triazine ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenyl-1,3,5-triazine: Lacks the phenyl group and amine groups, resulting in different chemical and biological properties.
Phenyl-1,3,5-triazine:
1,3,5-triazine-4,6-diamine: Lacks both the 2-chlorophenyl and phenyl groups, making it less versatile in certain applications.
Uniqueness
1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine is unique due to the presence of both the 2-chlorophenyl and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
20285-60-3 |
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Molecular Formula |
C15H15Cl2N5 |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-phenyl-2H-1,3,5-triazine-4,6-diamine;hydrochloride |
InChI |
InChI=1S/C15H14ClN5.ClH/c16-11-8-4-5-9-12(11)21-13(10-6-2-1-3-7-10)19-14(17)20-15(21)18;/h1-9,13H,(H4,17,18,19,20);1H |
InChI Key |
PCMADSHOEBOSHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N=C(N=C(N2C3=CC=CC=C3Cl)N)N.Cl |
Origin of Product |
United States |
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